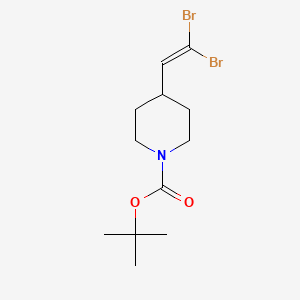

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

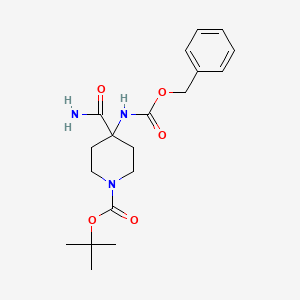

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as 5-chloroisopentenoic acid or 5-chloro-2-isopropylpentenoic acid, is an organic compound that has been used in a variety of scientific applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. It is a colorless liquid with a pungent odor and is slightly soluble in water. It is a versatile molecule that has been used in a variety of synthetic and research applications, including as a reagent in organic synthesis, a tool in biochemical research, and a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a broad spectrum of biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and free radicals scavenging. CGA is considered to play crucial roles in lipid and glucose metabolism regulation, potentially treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are highlighted through protection against chemical or lipopolysaccharide-induced injuries. This review suggests the potential use of CGA as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (M. Naveed et al., 2018).

Dual Role of Chlorogenic Acid in Food and Nutraceuticals

Chlorogenic acid's role as a nutraceutical for preventing and treating metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, has been explored. Its antimicrobial properties against a wide range of organisms make it a promising candidate for food preservation. Chlorogenic acid's antioxidant activity, particularly against lipid oxidation, protective properties against the degradation of bioactive compounds in food, and prebiotic activity underscore its potential for dietary supplements and functional foods formulation (Jesús Santana-Gálvez et al., 2017).

Bioavailability and Biological Activities of Chlorogenic Acid

This comprehensive review covers chlorogenic acids (CGAs) in foods and beverages, particularly 5-CQA's health benefits, including neuroprotective, cardiovascular, gastrointestinal, renoprotective, hepatoprotective, and anticarcinogenic effects. The review provides a foundation for basic and clinical research on 5-CQA as a dietary additive and potential drug candidate, highlighting the need for further understanding of its health benefits and mechanisms of action (Huijie Lu et al., 2020).

Eigenschaften

IUPAC Name |

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPVMHYFCPFLOH-MZTFZBDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C/C=C/Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467826 |

Source

|

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid | |

CAS RN |

324519-66-6 |

Source

|

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)